molecular formula C13H9FN2O3 B1617252 N-(4-fluorophenyl)-3-nitrobenzamide CAS No. 33489-69-9

N-(4-fluorophenyl)-3-nitrobenzamide

Cat. No. B1617252
CAS RN: 33489-69-9
M. Wt: 260.22 g/mol
InChI Key: YPRHMRVPFAHCJX-UHFFFAOYSA-N
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Description



  • N-(4-fluorophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C13H9FN2O3 .

  • It belongs to the class of aromatic amides and contains a nitro group (-NO2) and a fluorine atom (-F) attached to a benzene ring.

  • The compound’s structure consists of a benzene ring with a nitro group at position 3 and an amide functional group at position 4.





  • Synthesis Analysis



    • The synthesis of N-(4-fluorophenyl)-3-nitrobenzamide involves starting with appropriate precursors and introducing the fluorine and nitro substituents.

    • Detailed synthetic routes and reaction conditions would be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of N-(4-fluorophenyl)-3-nitrobenzamide includes a benzene ring, a nitro group, and an amide functional group.

    • Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) can confirm the compound’s structure.





  • Chemical Reactions Analysis



    • N-(4-fluorophenyl)-3-nitrobenzamide may undergo various reactions, including nucleophilic substitutions, reductions, and condensations.

    • Investigating its reactivity and potential transformations is essential.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point: 43-46°C

      • Boiling Point: 185°C

      • Solubility: Insoluble in water



    • Chemical Properties :

      • Reactivity: May undergo electrophilic substitutions due to the aromatic ring.

      • Stability: Stable under normal conditions.






  • Scientific Research Applications

    • Synthesis and Pharmacological Applications :N-(4-fluorophenyl)-3-nitrobenzamide is part of a group of compounds where more than 200 new molecules were synthesized in the development of original structures of nitrobenzamide derivatives. These compounds, including original antiarrhythmic drugs like nibentan and niferidyl, have been studied for their pharmacological and toxicological characteristics, leading to their registration in the Ministry of Healthcare of the Russian Federation and inclusion in essential drugs lists (Скачилова et al., 2019).

    • Crystal Structure and Spectroscopic Analysis :The compound has been subjected to molecular docking and comparative vibrational spectroscopic analysis. Through various DFT methods, its geometry optimization, fundamental vibrational frequencies, and other physical properties have been studied, indicating potential use in electro-optical applications. This research highlights the compound's potential as an antibacterial drug (Dwivedi & Kumar, 2019).

    • Applications in Medical Imaging :N-(4-fluorophenyl)-3-nitrobenzamide derivatives have shown potential in medical imaging, particularly in PET imaging of sigma receptors. Studies have synthesized and evaluated compounds with high affinities to sigma receptors, indicating their potential as potent sigma receptor radioligands (Shiue et al., 1997).

    • Anticonvulsant Activity :Some derivatives of N-(4-fluorophenyl)-3-nitrobenzamide have been synthesized and evaluated for their anticonvulsant properties. These studies have found certain derivatives to be effective in various seizure models, highlighting their potential in the development of new anticonvulsant drugs (Bailleux et al., 1995).

    • Research in Framework Structures :The isomeric forms of N-(iodophenyl)nitrobenzamides, closely related to N-(4-fluorophenyl)-3-nitrobenzamide, have been studied for their different three-dimensional framework structures. These studies have contributed to the understanding of molecular interactions and structural properties of these compounds (Wardell et al., 2006).

    Safety And Hazards



    • No specific safety hazards are associated with N-(4-fluorophenyl)-3-nitrobenzamide.

    • However, standard laboratory safety precautions should be followed during handling and synthesis.




  • Future Directions



    • Investigate potential biological activities, explore derivatives, and assess their pharmacological properties.

    • Evaluate the compound’s potential as a drug candidate or probe for specific targets.




    properties

    IUPAC Name

    N-(4-fluorophenyl)-3-nitrobenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YPRHMRVPFAHCJX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9FN2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90354165
    Record name N-(4-fluorophenyl)-3-nitrobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90354165
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    260.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-fluorophenyl)-3-nitrobenzamide

    CAS RN

    33489-69-9
    Record name N-(4-fluorophenyl)-3-nitrobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90354165
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4'-FLUORO-3-NITROBENZANILIDE
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    Using 4-fluoroaniline (1.1 ml, 10.9 mmol) and 3-nitrobenzoic acid (1.76 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 1.98 g (76.0%) of the title compound in the form of light yellow needle crystals.
    Quantity
    1.1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.76 g
    Type
    reactant
    Reaction Step Two
    Yield
    76%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    Y Wang, K Fan, C Li, C Ge - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
    In the title compound, C19H13F2N3O3, the anilinobenzamide unit is essentially planar, with a maximum deviation of 0.036 (3) Å. The nitro group and the benzene ring form dihedral …
    Number of citations: 7 scripts.iucr.org
    SH Lee, W Lee, JS Bae, E Ma - Molecules, 2016 - mdpi.com
    Three amidino- and ten non-amidinobenzamides were synthesized as 3-aminobenzoic acid scaffold-based anticoagulant and antiplatelet compounds. The anticoagulant activities of …
    Number of citations: 7 www.mdpi.com

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